
2,4'-Diamino-2',4-dinitrobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4'-Diamino-2',4-dinitrobiphenyl (DADNB) is a chemical compound that has been widely used in scientific research due to its unique properties and applications. DADNB is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 274.2 g/mol.
Mechanism of Action
2,4'-Diamino-2',4-dinitrobiphenyl is a nitroaromatic compound that can undergo reduction reactions in vivo to form reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can react with cellular macromolecules such as DNA, proteins, and lipids, leading to oxidative stress, DNA damage, and cell death. 2,4'-Diamino-2',4-dinitrobiphenyl has been shown to induce the formation of DNA adducts and protein modifications in vitro and in vivo.
Biochemical and Physiological Effects:
2,4'-Diamino-2',4-dinitrobiphenyl has been shown to have a variety of biochemical and physiological effects in different organisms. In rats, 2,4'-Diamino-2',4-dinitrobiphenyl has been shown to induce oxidative stress and DNA damage in liver and kidney tissues. In bacteria, 2,4'-Diamino-2',4-dinitrobiphenyl has been shown to inhibit the growth of certain strains and induce the formation of mutations. In plants, 2,4'-Diamino-2',4-dinitrobiphenyl has been shown to inhibit the growth of roots and induce the formation of reactive oxygen species.
Advantages and Limitations for Lab Experiments
2,4'-Diamino-2',4-dinitrobiphenyl has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 2,4'-Diamino-2',4-dinitrobiphenyl also has some limitations, including its toxicity and potential for environmental contamination. Researchers should take appropriate safety precautions when handling 2,4'-Diamino-2',4-dinitrobiphenyl and dispose of it properly after use.
Future Directions
There are several future directions for research on 2,4'-Diamino-2',4-dinitrobiphenyl. One area of interest is the development of new methods for the synthesis of 2,4'-Diamino-2',4-dinitrobiphenyl and related compounds. Another area of interest is the investigation of the effects of 2,4'-Diamino-2',4-dinitrobiphenyl on different organisms and cell types. Additionally, researchers could explore the potential use of 2,4'-Diamino-2',4-dinitrobiphenyl as a tool for studying the metabolism and toxicology of nitroaromatic compounds in living organisms.
Conclusion:
In conclusion, 2,4'-Diamino-2',4-dinitrobiphenyl is a useful compound for scientific research due to its unique properties and applications. It has been used to study the mechanism of action of nitroaromatic compounds, investigate the effects of these compounds on different organisms, and explore the potential use of nitroaromatic compounds as tools for studying cellular processes. While 2,4'-Diamino-2',4-dinitrobiphenyl has some limitations, it remains a valuable tool for researchers in a variety of fields.
Synthesis Methods
2,4'-Diamino-2',4-dinitrobiphenyl can be synthesized by the nitration of 2,4-diaminobiphenyl using a mixture of nitric acid and sulfuric acid. The reaction results in the formation of 2,4'-Diamino-2',4-dinitrobiphenyl as a yellow crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
2,4'-Diamino-2',4-dinitrobiphenyl has been widely used in scientific research as a model compound to study the mechanism of action of nitroaromatic compounds. It has been used to investigate the effects of nitroaromatic compounds on DNA damage, protein modification, and enzyme inhibition. 2,4'-Diamino-2',4-dinitrobiphenyl has also been used as a tool to study the metabolism and toxicology of nitroaromatic compounds in various organisms.
properties
CAS RN |
133561-39-4 |
|---|---|
Product Name |
2,4'-Diamino-2',4-dinitrobiphenyl |
Molecular Formula |
C12H10N4O4 |
Molecular Weight |
274.23 g/mol |
IUPAC Name |
4-(2-amino-4-nitrophenyl)-3-nitroaniline |
InChI |
InChI=1S/C12H10N4O4/c13-7-1-3-10(12(5-7)16(19)20)9-4-2-8(15(17)18)6-11(9)14/h1-6H,13-14H2 |
InChI Key |
VFOOHDPIWYRUFJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])N |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])N |
Other CAS RN |
133561-39-4 |
synonyms |
2,4'-diamino-2',4-dinitrobiphenyl DA-DNBP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



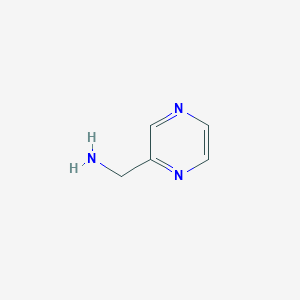
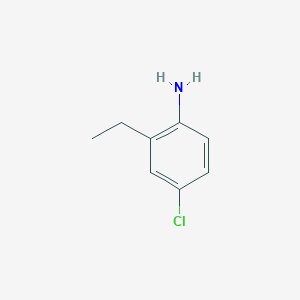
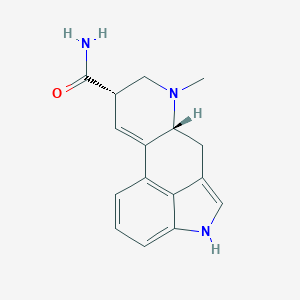






![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)
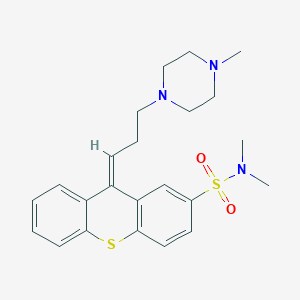
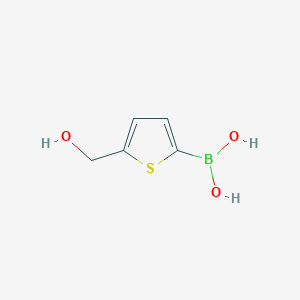
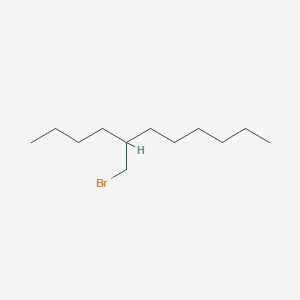
![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)